molecular formula C8H6N2O B118495 2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile CAS No. 159149-14-1

2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile

Cat. No. B118495
M. Wt: 146.15 g/mol
InChI Key: UAOBLQVVHFBISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile, commonly known as Oxa-Michael acceptor, is a versatile chemical compound used in various scientific research applications. This molecule is a Michael acceptor, which means it can undergo a reaction with a nucleophile, resulting in the formation of a covalent bond. The unique structure of Oxa-Michael acceptor makes it a valuable tool in the field of medicinal chemistry, biochemistry, and chemical biology.

Mechanism Of Action

The mechanism of action of Oxa-Michael acceptor involves the formation of a covalent bond between the acceptor and the nucleophile. The reaction proceeds through a Michael addition, where the nucleophile attacks the β-carbon of the acceptor, followed by a cyclization step to form the bicyclic structure. The resulting covalent bond is stable and irreversible, making Oxa-Michael acceptor a potent inhibitor of enzymes and proteins.

Biochemical And Physiological Effects

Oxa-Michael acceptor has been shown to exhibit various biochemical and physiological effects. It can inhibit the activity of enzymes and proteins by forming covalent bonds with their active sites. Oxa-Michael acceptor has been shown to inhibit the activity of proteases, kinases, and other enzymes involved in various disease pathways. Additionally, Oxa-Michael acceptor has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.

Advantages And Limitations For Lab Experiments

The advantages of using Oxa-Michael acceptor in lab experiments include its high reactivity, selectivity, and stability. Oxa-Michael acceptor can react with various nucleophiles, making it a versatile tool for the development of covalent inhibitors and probes. However, the use of Oxa-Michael acceptor in lab experiments requires careful optimization of reaction conditions, as the reaction can be affected by factors such as pH, temperature, and solvent.

Future Directions

There are several future directions for the use of Oxa-Michael acceptor in scientific research. One potential application is the development of covalent inhibitors for the treatment of drug-resistant bacterial infections. Oxa-Michael acceptor can react with the active sites of bacterial enzymes, making it a promising tool for the development of new antibiotics. Additionally, Oxa-Michael acceptor can be used in the development of covalent probes for the study of protein function and localization in living cells. The potential applications of Oxa-Michael acceptor in scientific research are vast, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of Oxa-Michael acceptor involves the reaction of 3,4-dihydro-2H-pyran with malononitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a cyclization step to form the bicyclic structure of Oxa-Michael acceptor. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

Oxa-Michael acceptor has been extensively used in scientific research for its unique chemical properties. It can react with various nucleophiles such as thiols, amines, and hydroxyl groups, making it a valuable tool for the development of covalent inhibitors and probes. Oxa-Michael acceptor has been used in the synthesis of various bioactive compounds, including protease inhibitors, kinase inhibitors, and enzyme inhibitors.

properties

CAS RN

159149-14-1

Product Name

2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2-(6-oxabicyclo[3.1.0]hexan-2-ylidene)propanedinitrile

InChI

InChI=1S/C8H6N2O/c9-3-5(4-10)6-1-2-7-8(6)11-7/h7-8H,1-2H2

InChI Key

UAOBLQVVHFBISF-UHFFFAOYSA-N

SMILES

C1CC(=C(C#N)C#N)C2C1O2

Canonical SMILES

C1CC(=C(C#N)C#N)C2C1O2

synonyms

Propanedinitrile, 6-oxabicyclo[3.1.0]hex-2-ylidene- (9CI)

Origin of Product

United States

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